Product packaging for Des-N-ethyl 3,5-dimethylacetildenafil(Cat. No.:CAS No. 1290041-88-1)

Des-N-ethyl 3,5-dimethylacetildenafil

Cat. No.: B569049
CAS No.: 1290041-88-1
M. Wt: 466.586
InChI Key: YMCRGTBWSIWENP-UHFFFAOYSA-N
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Description

Contextualization as a Synthetic Phosphodiesterase-5 Inhibitor (PDE-5i) Analogue

Des-N-ethyl 3,5-dimethylacetildenafil is classified as a synthetic analogue of sildenafil (B151), a widely recognized phosphodiesterase type 5 (PDE5) inhibitor. PDE-5 inhibitors are a class of drugs that block the degradative action of cGMP-specific phosphodiesterase type 5 on cyclic GMP in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis. This inhibition leads to vasodilation and increased blood flow.

The molecular structure of this compound is closely related to that of sildenafil and its other analogues, such as acetildenafil (B605126). These analogues are often created through intentional modification of the chemical structure of the parent compound. Such modifications can potentially alter the compound's efficacy, potency, and side-effect profile. While the pharmacological and toxicological properties of this compound have not been extensively studied in humans, its structural similarity to approved PDE-5 inhibitors suggests that it may exhibit similar physiological effects.

The existence of such synthetic analogues is of significant interest to medicinal chemists and pharmacologists who study structure-activity relationships to develop new and improved therapeutic agents.

Academic Significance in Contemporary Pharmaceutical Analysis and Forensic Chemistry

The primary significance of this compound in the academic and professional spheres lies in its role as an analytical reference standard and its appearance as an undeclared ingredient in certain consumer products.

In pharmaceutical analysis , this compound is utilized as a highly characterized reference material. foodcomplianceinternational.com It serves as a crucial tool for the development, validation, and implementation of analytical methods designed to detect and quantify sildenafil and its related impurities in pharmaceutical preparations. Its availability as a reference standard that complies with stringent regulatory guidelines is essential for pharmaceutical companies during the drug development process, including Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). foodcomplianceinternational.com The use of such standards ensures the identity, purity, and quality of approved pharmaceutical products.

In the realm of forensic chemistry , this compound and other sildenafil analogues have been identified as undeclared adulterants in so-called "herbal" or "natural" dietary supplements marketed for male sexual enhancement. wikipedia.org The illegal and undisclosed inclusion of these synthetic compounds in consumer products poses a significant public health risk. fda.govfda.govnih.govnih.gov Forensic laboratories play a critical role in identifying these adulterants to support regulatory actions and protect consumers.

The detection of novel, unapproved analogues like this compound presents a continuous challenge for forensic chemists. It necessitates the use of advanced analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): A fundamental technique for separating and quantifying compounds in a mixture.

Mass Spectrometry (MS): Used to determine the molecular weight and structural information of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

The identification of this compound in seized products contributes to the growing body of knowledge on new psychoactive substances and adulterants, aiding law enforcement and regulatory agencies in their efforts to combat the distribution of illegal and harmful products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34N6O3 B569049 Des-N-ethyl 3,5-dimethylacetildenafil CAS No. 1290041-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[5-[2-(3,5-dimethylpiperazin-1-yl)acetyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3/c1-6-8-19-22-23(30(5)29-19)25(33)28-24(27-22)18-11-17(9-10-21(18)34-7-2)20(32)14-31-12-15(3)26-16(4)13-31/h9-11,15-16,26H,6-8,12-14H2,1-5H3,(H,27,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCRGTBWSIWENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CC(NC(C4)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the structure of organic molecules. Through the analysis of various NMR experiments, the precise placement of each proton and carbon atom in Des-N-ethyl 3,5-dimethylacetildenafil has been confirmed.

The ¹H-NMR spectrum of this compound displays a series of signals corresponding to the distinct proton environments within the molecule. The aromatic region shows three protons with a coupling pattern characteristic of a 1,2,4-substituted benzene (B151609) ring. core.ac.uk A key feature is the presence of signals for the 3,5-dimethylpiperazine moiety, which distinguishes it from other sildenafil (B151) analogues. The dimethyl protons on the piperazine (B1678402) ring appear as a doublet at approximately 1.05 ppm. researchgate.net

¹H-NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
9.14 d 1H Aromatic H
8.15 dd 1H Aromatic H
7.09 d 1H Aromatic H
4.25 q 2H O-CH ₂-CH₃
4.20 s 3H N-CH
3.75 s 2H CO-CH ₂-N
2.90 t 2H Pyrazole-CH ₂-CH₂-CH₃
2.85 m 2H Piperazine H
2.70 m 2H Piperazine H
1.85 m 2H Pyrazole-CH₂-CH ₂-CH₃
1.45 t 3H O-CH₂-CH
1.05 d 6H Piperazine-CH
0.95 t 3H Pyrazole-CH₂-CH₂-CH

Note: The data presented is a representative compilation from scientific literature; actual values may vary slightly based on experimental conditions. researchgate.netcore.ac.uk

The ¹³C-NMR and DEPT experiments provide a complete count of the carbon atoms and classify them by the number of attached protons (CH, CH₂, CH₃, and quaternary carbons). The spectrum for this compound shows 25 distinct carbon signals, consistent with its molecular formula, C₂₅H₃₄N₆O₃. scbt.comnih.gov A notable signal is the ketonic carbonyl (C=O) carbon, which appears at approximately 194.9 ppm. core.ac.uk DEPT analysis confirms the presence of methyl, methylene, and methine carbons, aiding in the complete structural assignment. researchgate.net

¹³C-NMR Spectroscopic Data

Chemical Shift (δ) ppm Carbon Type (DEPT) Assignment
194.9 C Acetyl C=O
162.8 C Pyrimidinone C=O
159.2 C Aromatic C-O
147.5 C Pyrazole (B372694) C
138.4 C Pyrazole C
130.1 C Aromatic C
125.4 CH Aromatic CH
123.9 CH Aromatic CH
112.1 CH Aromatic CH
64.5 CH₂ O-C H₂-CH₃
62.1 CH₂ CO-C H₂-N
55.4 CH₂ Piperazine CH₂
50.8 CH Piperazine CH
36.8 CH₃ N-C H₃
29.8 CH₂ Pyrazole-C H₂-CH₂-CH₃
22.3 CH₂ Pyrazole-CH₂-C H₂-CH₃
19.2 CH₃ Piperazine-C H₃
14.7 CH₃ O-CH₂-C H₃
13.9 CH₃ Pyrazole-CH₂-CH₂-C H₃

Note: The data presented is a representative compilation from scientific literature; actual values may vary slightly based on experimental conditions. researchgate.netcore.ac.uk

Two-dimensional NMR experiments were crucial in assembling the molecular puzzle.

COSY (Correlation Spectroscopy) established the proton-proton coupling networks, for instance, confirming the propyl group on the pyrazole ring and the ethoxy group on the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlated each proton signal with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) revealed long-range (2-3 bond) correlations between protons and carbons. This was instrumental in connecting the different fragments of the molecule, such as linking the acetyl group to the piperazine ring and the entire substituted phenyl group to the pyrazolopyrimidinone (B8486647) core. researchgate.net For example, correlations between the dimethyl protons (δH 1.05) and the piperazine carbons confirmed the substitution pattern on the piperazine ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry. For this compound, the configuration of the 3,5-dimethylpiperazine moiety was established as a cis-diequatorial arrangement, which is the more energetically favorable conformation. researchgate.net

Vibrational and Electronic Spectroscopy for Molecular Fingerprinting

FT-IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of the molecule.

The FT-IR spectrum provides a molecular fingerprint, showing characteristic absorption bands for the functional groups present. The spectrum for this compound shows prominent peaks that confirm its structure. core.ac.uk

FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Functional Group Assignment
3315 N-H stretching (piperazine)
1697 C=O stretching (pyrimidinone ring)
1604 C=C stretching (aromatic ring)
1494 C-H bending
1393 C-H bending
1261 C-O stretching (aryl ether)
1030 C-N stretching

Note: The data presented is a representative compilation from scientific literature. core.ac.uk

UV-Vis spectroscopy provides information about the conjugated electronic systems within the molecule. The spectrum for this compound is distinct from sildenafil. A key difference is the absence of a maximum absorption at 292 nm, which is characteristic of sildenafil. Instead, the spectrum shows a curving at around 246 nm. core.ac.uk

UV-Vis Spectroscopic Data

λmax (nm) Solvent
~246 Methanol (MeOH)

Note: The data presented is a representative compilation from scientific literature. core.ac.uk

Mass Spectrometric Approaches for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool in the structural analysis of novel psychoactive substances and undeclared pharmaceutical ingredients in various products. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are critical for its detection and characterization.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of sildenafil analogs, LC-MS is employed to separate the compound of interest from a complex matrix, and the subsequent mass analysis provides information on its molecular weight and structure. While specific chromatographical data for this compound is not extensively published, the methodology for its analysis would follow established protocols for sildenafil and its derivatives. nih.govrsc.org

The retention time in an LC system is a characteristic feature of a compound under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate). For this compound, the retention time would be influenced by its polarity relative to other sildenafil analogs. The molecular formula of this compound is C25H34N6O3, with a corresponding molecular weight of 466.58 g/mol . veeprho.com In an LC-MS analysis, the compound would be expected to be detected as its protonated molecule [M+H]+ in the positive ion mode.

Table 1: Hypothesized LC-MS Data for this compound

ParameterExpected Value
Molecular FormulaC25H34N6O3
Molecular Weight466.58 g/mol
Expected [M+H]+ ionm/z 467.59
Chromatographic SystemReversed-phase C18 column
Mobile PhaseAcetonitrile/water with formic acid gradient

Note: The exact retention time would be dependent on the specific LC conditions used.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of large and thermally labile molecules, making it highly suitable for sildenafil analogs. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which can then be analyzed by the mass spectrometer.

The fragmentation of sildenafil and its derivatives in tandem mass spectrometry (MS/MS) experiments has been well-documented. nih.govcore.ac.uk The fragmentation pathways are highly characteristic and provide significant structural information. For this compound, the protonated molecule [M+H]+ at m/z 467.59 would be selected as the precursor ion for collision-induced dissociation (CID).

The major fragmentation pathways for sildenafil analogs typically involve the cleavage of the bond between the carbonyl group of the acetyl moiety and the piperazine ring, as well as cleavages within the piperazine ring itself. nih.gov Based on the fragmentation patterns of structurally similar compounds, the following key fragment ions would be expected for this compound:

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound

Precursor Ion [M+H]+Predicted Fragment Ion (m/z)Postulated Structure of Fragment
467.59311Pyrazolo[4,3-d]pyrimidinone core with ethoxyphenyl group
467.59157Protonated 3,5-dimethylpiperazinyl acetyl group
467.59114Protonated 3,5-dimethylpiperazine

The ion at m/z 311 represents the core structure of the molecule following the loss of the 3,5-dimethylpiperazinyl acetyl group. The presence of ions at m/z 157 and 114 would be indicative of the 3,5-dimethylpiperazine moiety. The detailed analysis of these fragment ions allows for the confident identification of the specific analog.

Synthetic Chemistry and Analogue Development

Chemical Synthesis Pathways and Precursor Chemistry

A common strategy for creating sildenafil (B151) analogues involves the initial synthesis of a pyrazolopyrimidinone (B8486647) core. ic.ac.uk This core structure is a key feature of this class of compounds. One documented pathway begins with the reaction of a diketoester and hydrazine (B178648) to form the pyrazole (B372694) ring. ic.ac.uk This is followed by a series of reactions including N-methylation, nitration, carboxamide formation, and reduction of the nitro group to create a key intermediate. ic.ac.uk

The subsequent steps involve the introduction of the substituted phenyl ring. A crucial reaction in many sildenafil syntheses is chlorosulfonation. mdpi.comnih.gov For instance, a precursor like 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can be reacted with chlorosulfonic acid, often in the presence of thionyl chloride, to produce a chlorosulfonyl derivative. mdpi.comnih.gov This reactive intermediate is then coupled with the desired piperazine (B1678402) derivative. In the case of Des-N-ethyl 3,5-dimethylacetildenafil, this would be 3,5-dimethylpiperazine.

An alternative patented approach for sildenafil synthesis starts with the chlorosulfonation of 2-ethoxybenzoic acid. ic.ac.uk The resulting product is then reacted with 1-methylpiperazine. This intermediate is subsequently coupled with an aminopyrazole derivative to form the final sildenafil structure. ic.ac.uk This highlights the modular nature of the synthesis, where different piperazine and pyrazole components can be combined to create a variety of analogues.

Key Precursors in Sildenafil Analogue Synthesis:

Precursor MoleculeRole in Synthesis
DiketoestersFormation of the initial pyrazole ring. ic.ac.uk
HydrazineReactant with diketoesters to form the pyrazole. ic.ac.uk
2-Ethoxybenzoic acidStarting material for the substituted phenyl ring. ic.ac.uk
1-Methyl-3-propyl-4-aminopyrazole-5-carboxamideA key intermediate containing the pyrazole core.
3,5-DimethylpiperazineThe specific piperazine moiety for this compound.

Design Principles for Acetildenafil (B605126) Analogues with Modified Piperazine Moieties

The piperazine moiety is a common feature in many pharmacologically active compounds and is often a target for modification in drug design to enhance desired properties. nih.govresearchgate.net In the context of acetildenafil and sildenafil analogues, modifications to the piperazine ring are a key strategy for developing new compounds with potentially improved characteristics. acs.orgnih.gov

One of the primary goals of modifying the piperazine ring is to alter the compound's interaction with its biological target. Research on sildenafil analogues has shown that substituents on the piperazine ring are crucial for high inhibitory activity. tuwien.ac.at For example, introducing substituents larger than a methyl group or charged groups can significantly impact the compound's potency. tuwien.ac.at

Another important consideration is the compound's physicochemical properties, such as lipophilicity (fat-solubility). The development of more lipophilic analogues of sildenafil has been a focus of research, as this can influence how the compound is absorbed, distributed, and metabolized in the body. acs.orgnih.gov

The flexibility of the molecule can also be tuned by modifying the piperazine ring. In some cases, opening the piperazine ring to create a more flexible structure can allow the molecule to adopt different conformations, which may lead to improved binding with its target. tuwien.ac.at

Examples of Piperazine Modifications in Sildenafil Analogues:

ModificationDesign RationalePotential OutcomeReference
Introduction of novel N-4-substituted piperazinesTo explore new interactions with the target protein.Altered potency and selectivity. acs.orgnih.gov
Opening of the piperazine ringTo increase molecular flexibility.Allows for different binding conformations. tuwien.ac.at
Addition of charged or larger substituentsTo enhance binding affinity.Increased inhibitory activity. tuwien.ac.at
Variation of substituents on the piperazine ringTo modify lipophilicity.Improved pharmacokinetic properties. acs.orgnih.gov

Stereochemical Control and Conformational Analysis in Synthetic Routes

The three-dimensional structure of a molecule, including its stereochemistry and conformational flexibility, plays a critical role in its biological activity. For complex molecules like this compound, controlling the stereochemistry during synthesis and understanding its conformational behavior are important aspects of drug development.

The use of 3,5-dimethylpiperazine in the synthesis of this compound introduces a stereocenter, meaning it can exist as different stereoisomers. The spatial arrangement of the two methyl groups (cis or trans) will result in different three-dimensional shapes of the final molecule. It is crucial to control the synthesis to produce the desired stereoisomer, as different isomers can have vastly different biological activities.

Studies on related compounds like sildenafil and vardenafil (B611638) have shown that both the inhibitor and the target protein can undergo conformational changes upon binding. nih.gov The specific conformation adopted by the drug molecule when it binds to its target is key to its potency. nih.gov Advanced analytical techniques such as X-ray crystallography and computational modeling are used to study these conformational changes and to guide the design of new analogues with optimized three-dimensional structures. nih.govnih.gov

Pharmacological Mechanisms and in Vitro Activity

Des-N-ethyl 3,5-dimethylacetildenafil is a synthetic compound recognized as an analog of sildenafil (B151) and acetildenafil (B605126). wikipedia.orgnih.gov Like its parent compounds, it is classified as a phosphodiesterase type 5 (PDE-5) inhibitor. nih.gov PDE-5 inhibitors are a class of drugs that have been established as a primary therapy for erectile dysfunction. nih.gov

Interaction with PDE-5 Enzyme Active Site

Sildenafil and its analogs, including presumably this compound, are structurally similar to cGMP. This structural mimicry allows them to bind competitively to the catalytic site of the PDE-5 enzyme. nih.gov By occupying the active site, the inhibitor prevents cGMP from binding and being hydrolyzed. This competitive inhibition is the basis of their pharmacological effect. The affinity and specificity of the inhibitor for the PDE-5 enzyme determine its potency and potential for side effects related to the inhibition of other phosphodiesterase isozymes. nih.gov

In Vitro Enzymatic Assays for Inhibitory Potency Determination

The inhibitory potency of compounds like this compound is quantified using in vitro enzymatic assays. These assays are crucial for drug discovery and for screening products that may be adulterated with undeclared PDE-5 inhibitors. fda.gov.tw

Fluorescence Polarization-Based PDE-5 Inhibition Assays

A common method for determining the inhibitory potency of PDE-5 inhibitors is the fluorescence polarization (FP) assay. nih.gov This technique is well-suited for high-throughput screening. nih.gov The principle of the assay involves a fluorescently labeled tracer that binds to the PDE-5 enzyme. When the tracer is bound to the large enzyme molecule, its rotation is slow, resulting in a high degree of fluorescence polarization. In the presence of a competing inhibitor, the tracer is displaced from the enzyme. The unbound, smaller tracer molecule rotates more rapidly, leading to a decrease in fluorescence polarization. nih.gov

The change in fluorescence polarization is proportional to the amount of tracer displaced, which in turn is dependent on the concentration and affinity of the inhibitor. By measuring the fluorescence polarization at various concentrations of the inhibitor, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a standard measure of its potency. fda.gov.tw

Comparative In Vitro Pharmacological Profiles with Sildenafil and Acetildenafil

While this compound is known to be a sildenafil analog, specific in vitro pharmacological data comparing its potency directly to sildenafil and acetildenafil is not widely available in peer-reviewed literature. Acetildenafil itself has been identified as an unapproved drug found in some "herbal" supplements for erectile dysfunction. wikipedia.org Studies on various sildenafil analogs have shown a range of potencies, with some demonstrating IC50 values in the nanomolar range, similar to sildenafil. nih.gov

Given the structural similarity, it is anticipated that this compound would exhibit PDE-5 inhibitory activity. However, without direct comparative studies, a quantitative assessment of its potency relative to sildenafil and acetildenafil cannot be definitively stated. Research on sildenafil analogs often reveals variations in potency and selectivity based on minor structural modifications. nih.gov

Structure Activity Relationship Sar Studies

Impact of the 3,5-Dimethyl Substitution on the Piperazine (B1678402) Ring on PDE-5 Activity

The piperazine ring of sildenafil (B151) and its analogues plays a crucial role in their interaction with the PDE-5 active site. Modifications to this moiety can significantly influence the compound's inhibitory activity. While specific data on the PDE-5 inhibitory activity of Des-N-ethyl 3,5-dimethylacetildenafil is not extensively documented in publicly available research, the impact of a 3,5-dimethylpiperazine substitution has been observed in related sildenafil analogues.

One such analogue identified in undeclared supplements is dimethyldithiodenafil , which features a 3,5-dimethylpiperazine group. researchgate.net The presence of two methyl groups on the piperazine ring introduces steric bulk, which can affect the compound's binding affinity and selectivity. The orientation of these methyl groups (cis or trans) would further influence the conformation of the piperazine ring and its fit within the binding pocket of the PDE-5 enzyme.

In general, substitutions on the piperazine ring can alter the compound's lipophilicity and basicity, which are key determinants of its pharmacokinetic and pharmacodynamic properties. The addition of methyl groups, as in the 3,5-dimethyl configuration, increases lipophilicity. This could potentially enhance membrane permeability and volume of distribution. However, the increased steric hindrance might also lead to a less optimal fit in the enzyme's active site compared to the N-methyl or N-ethyl groups found in sildenafil and its more common analogues, respectively.

Structural Modifications and Their Influence on Selectivity and Potency

The selectivity and potency of sildenafil analogues are highly dependent on their structural features. The replacement of the sulfonyl group in sildenafil with an acetyl group, as seen in acetildenafil (B605126), is a significant modification. core.ac.uk This change alters the electronic and steric properties of the molecule, which in turn affects its interaction with the PDE-5 active site.

Further modifications to the piperazine ring, such as the introduction of the 3,5-dimethyl substitution, add another layer of complexity to the SAR. The precise impact of this substitution on selectivity for PDE-5 over other phosphodiesterase isoforms (e.g., PDE-6, PDE-11) has not been specifically reported for this compound. However, studies on other N-substituted piperazine analogues of sildenafil have shown that the nature of the substituent on the piperazine nitrogen is critical for both potency and selectivity. For instance, the replacement of the N-methyl group with larger or more polar groups can lead to variations in inhibitory activity against different PDE isoforms. nih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

In the absence of extensive empirical data, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis serve as powerful tools to predict and understand the SAR of novel compounds like this compound.

Molecular docking simulations can provide valuable insights into the binding mode of this compound within the PDE-5 active site. These simulations can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme.

For sildenafil and its analogues, key interactions typically involve the pyrazolopyrimidinone (B8486647) core forming hydrogen bonds with specific residues in the active site, while the substituted phenyl and piperazine moieties occupy a hydrophobic pocket. A docking study of this compound would likely show the 3,5-dimethylpiperazine group situated in this hydrophobic region. The steric bulk of the two methyl groups could either enhance hydrophobic interactions or cause steric clashes, depending on their orientation and the flexibility of the binding pocket. Such simulations can help rationalize the potential impact of this substitution on binding affinity and, consequently, on PDE-5 inhibitory potency. nih.gov

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a set of sildenafil analogues, a QSAR model could be developed to predict the PDE-5 inhibitory activity based on various molecular descriptors. These descriptors can quantify physicochemical properties such as hydrophobicity, electronic effects, and steric parameters.

Preclinical Metabolic Studies and Biotransformation Pathways

In Vitro Metabolic Fate in Hepatic Systems

There is no available research data from in vitro studies using hepatic systems, such as liver microsomes or hepatocytes, to elucidate the metabolic fate of Des-N-ethyl 3,5-dimethylacetildenafil. Such studies would be essential to understand the initial phases of its breakdown in a biological system.

Identification and Characterization of Preclinical Metabolites

Currently, there are no published studies that have identified or characterized any preclinical metabolites of this compound. The identification of metabolites is crucial for a complete understanding of a compound's biological activity and potential for accumulation.

Enzymatic Systems Implicated in Biotransformation

The specific enzymatic systems, such as cytochrome P450 (CYP) isoenzymes, responsible for the biotransformation of this compound have not been identified in the scientific literature. Research into the involvement of specific enzymes would be necessary to predict potential drug-drug interactions and variability in metabolism among individuals.

Advanced Analytical Methodologies for Detection and Quantification

Development and Validation of Screening Methods for Complex Matrices

The initial step in identifying unapproved substances like Des-N-ethyl 3,5-dimethylacetildenafil in consumer products involves robust screening methods. These techniques are designed to rapidly process numerous samples and flag suspicious products for further investigation. The complexity of matrices, which can range from plant extracts to various food ingredients, requires methods that are both sensitive and selective.

High-Performance Thin-Layer Chromatography (HPTLC) for Initial Screening

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for the initial, high-throughput screening of suspected adulterants in dietary supplements. This technique allows for the simultaneous analysis of multiple samples on a single plate, making it a cost-effective and rapid screening method. For PDE-5i analogues, a sample extract is applied to the HPTLC plate, which is then developed in a specific mobile phase. The resulting separation is visualized under UV light, and the retardation factor (Rf) of any suspicious spot is compared to that of a reference standard. While HPTLC is effective for preliminary detection, it is considered a presumptive test, and any positive findings must be confirmed by a more definitive technique like mass spectrometry.

Targeted Analytical Approaches for Known PDE-5i Analogues

Targeted screening methods are employed when analytical laboratories are searching for a predefined list of known PDE-5i analogues. These approaches typically utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The instrumentation is set to monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) that are characteristic of the target molecules. This high degree of specificity allows for sensitive detection even in complex sample matrices. While highly effective for known compounds, this approach is inherently blind to novel analogues or unexpected derivatives like this compound if their specific mass transitions are not included in the method.

Suspected-Target and Non-Targeted Screening Strategies for Novel Analogues

The continuous emergence of new, unapproved PDE-5i analogues necessitates more comprehensive screening strategies. Suspected-target screening is an advanced approach that searches for compounds that are not on a target list but are structurally related to known substances. This may involve searching for common neutral losses or fragment ions characteristic of the PDE-5i chemical class during mass spectrometric analysis.

Non-targeted screening represents the most comprehensive approach, aiming to detect any and all unexpected chemical entities in a sample. This strategy uses high-resolution mass spectrometry (HRMS) to acquire accurate mass data for all ions within a specified range. The resulting data is then processed using sophisticated software to identify potential adulterants by comparing their exact mass, isotopic pattern, and fragmentation spectra against extensive databases or through de novo structural elucidation. It is often through such non-targeted workflows that previously unknown analogues like this compound are first discovered.

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) for Confirmatory Analysis

Once a potential analogue is flagged during screening, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is the gold standard for its unambiguous identification and confirmation. This technique provides exceptional chromatographic separation, reducing matrix interference, and the high resolving power of the mass spectrometer allows for the determination of elemental compositions from accurate mass measurements.

Method Development for Quantitative and Qualitative Determination

Developing a robust UHPLC-HRMS method involves optimizing several key parameters for both the separation (chromatography) and detection (mass spectrometry) of the analyte. For qualitative determination, the primary goal is the unequivocal identification of this compound based on its retention time, accurate mass, and fragmentation pattern. Quantitative analysis further requires the validation of the method for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to determine the exact amount of the compound present in the product.

Table 1: Example UHPLC-HRMS Parameters for Analysis

ParameterCondition
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Gradient5% B to 95% B over 10 minutes
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeFull Scan with Data-Dependent MS/MS
Mass Resolution> 30,000 FWHM
Collision EnergyRamped (e.g., 15-40 eV)

Application of Variable Data-Independent Acquisition (vDIA) Mode

Variable Data-Independent Acquisition (vDIA) is an advanced HRMS technique that provides a more comprehensive dataset than traditional data-dependent acquisition (DDA). In vDIA mode, the mass spectrometer systematically fragments all ions entering the instrument across a series of precursor isolation windows of variable widths. This approach ensures that MS/MS (fragmentation) data is collected for nearly all compounds in a sample, not just the most abundant ones as in DDA. For the analysis of novel analogues like this compound, vDIA is particularly powerful. It allows for retrospective analysis of the data; if a new analogue is suspected, the raw data can be re-interrogated to find its fragmentation spectrum, aiding in its structural confirmation without needing to re-run the sample. This capability is invaluable for identifying analogues that were not targeted during the initial analysis.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Comprehensive Profiling

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) stands as a powerful analytical tool for the comprehensive profiling of pharmaceutical compounds and their impurities. This hybrid mass spectrometry technique combines the separation capabilities of liquid chromatography with the high-resolution and accurate mass measurement of a QTOF mass analyzer. For a compound like this compound, LC-QTOF-MS offers significant advantages in both its initial identification in complex matrices and its ongoing quantification as part of quality control procedures.

The comprehensive profiling of sildenafil (B151) analogues using LC-QTOF-MS has been a subject of scientific investigation. researchgate.net Such studies often involve the development of extensive spectral libraries containing accurate mass data and retention times for a multitude of related compounds. researchgate.net While a specific spectral library entry for this compound is not always explicitly detailed in publicly available literature, the methodology is directly applicable. The high-resolution nature of QTOF-MS allows for the determination of the elemental composition of the protonated molecule ([M+H]+) and its fragments with a high degree of accuracy, typically within a few parts per million (ppm). nih.gov This capability is crucial for distinguishing between isomers and other closely related compounds that may be present in a sample. researchgate.net

In a typical LC-QTOF-MS analysis of sildenafil-related impurities, a reversed-phase C18 column is often employed for chromatographic separation. researchgate.netjst.go.jp The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. jst.go.jpoup.com The QTOF-MS instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode, would be used for detection. researchgate.netnih.gov

The fragmentation behavior of sildenafil and its analogues under collision-induced dissociation (CID) has been studied, providing a roadmap for the structural elucidation of new or unexpected impurities. nih.gov The product ions generated provide key information regarding modifications to different parts of the molecule, such as the piperazine (B1678402) ring, the phenylsulfonyl group, and the pyrazolopyrimidine core. nih.gov For this compound, one would expect to observe characteristic fragment ions that confirm its specific structure.

Impurity Profiling and Reference Standard Characterization

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing, aimed at identifying and controlling the levels of unwanted chemicals in the final drug product. The presence of impurities, even at trace levels, can potentially impact the safety and efficacy of a medication.

This compound as a Sildenafil-Related Impurity

This compound is recognized as a sildenafil-related impurity that can arise during the manufacturing process. rjpbcs.com The systematic identification and characterization of such process-related impurities are a regulatory requirement. rjpbcs.com Analytical methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry are essential for detecting and quantifying these impurities. rjpbcs.com Studies on sildenafil citrate (B86180) have identified several process-related impurities, and strategies are developed to minimize their formation during synthesis. rjpbcs.com

The acceptable levels for known and unknown impurities in a final drug product are strictly regulated by international guidelines, such as those from the International Conference on Harmonisation (ICH). rjpbcs.com Therefore, having a well-characterized profile of potential impurities, including this compound, is crucial for any manufacturer of sildenafil-containing products.

Role of Certified Reference Materials in Analytical Quality Control

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and reliability in analytical measurements. For the quantification of impurities like this compound, CRMs serve as a benchmark against which analytical methods are validated and routine quality control samples are measured.

A CRM of this compound is a highly purified and well-characterized substance. Its concentration and purity are established through a rigorous and metrologically valid procedure. The availability of a CRM for this specific impurity allows laboratories to:

Calibrate analytical instruments: Ensuring that the instrument response is accurate and proportional to the concentration of the analyte.

Validate analytical methods: Demonstrating that a method is suitable for its intended purpose, including assessments of linearity, accuracy, precision, and specificity.

Perform quality control checks: Regularly analyzing the CRM to ensure the ongoing reliability of the analytical system.

The use of CRMs is an indispensable part of good manufacturing practices (GMP) in the pharmaceutical industry, providing confidence in the quality and safety of the final drug product.

Q & A

Basic: What experimental design considerations are critical for optimizing the synthesis of Des-N-ethyl 3,5-dimethylacetildenafil?

Answer:
Synthetic optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side reactions. For example, the use of anhydrous solvents and inert atmospheres can prevent hydrolysis of intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC) with UV visualization, and intermediates purified via column chromatography using gradient elution. Structural confirmation necessitates spectroscopic techniques:

  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹).
  • NMR (¹H/¹³C) for regiochemical assignment (e.g., aromatic proton splitting patterns and methyl group integration).
  • Mass spectrometry (MS) for molecular ion validation .

Advanced: How can density functional theory (DFT) elucidate the electronic and steric effects influencing this compound’s reactivity?

Answer:
DFT calculations (e.g., B3LYP/6-31G* level) can model frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For steric effects, geometry optimization reveals spatial hindrance from the 3,5-dimethyl substituents, which may impede π-π stacking in supramolecular interactions. Comparative studies using hybrid functionals (e.g., B3LYP vs. M06-2X) assess electron correlation effects, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions stabilizing the acetamide backbone .

Basic: What analytical methods are recommended for purity assessment and quantification of this compound?

Answer:

  • HPLC-UV/DAD : Use a C18 column with acetonitrile/water (0.1% TFA) gradient elution. Monitor at λ = 254 nm for aromatic chromophores.
  • LC-MS/MS : Electrospray ionization (ESI+) in MRM mode enhances sensitivity for trace impurities.
  • Elemental analysis (EA) : Validate C, H, N content against theoretical values (error < 0.3%).
  • Karl Fischer titration : Quantify residual moisture (<0.1% w/w) to ensure stability .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Answer:
Discrepancies between experimental NMR shifts and DFT-predicted values may arise from solvent effects or dynamic processes (e.g., rotational barriers). Mitigation strategies:

  • Explicit solvent modeling : Use PCM (Polarizable Continuum Model) or COSMO-RS to simulate solvent-induced shifts.
  • Dynamic NMR (DNMR) : Detect slow exchange processes (e.g., restricted rotation of the acetamide group) by variable-temperature experiments.
  • Cross-validation : Compare data with structurally analogous compounds (e.g., N-substituted acetamide derivatives) to identify systematic errors .

Basic: What stability-indicating parameters should be monitored during storage of this compound?

Answer:

  • Photostability : Expose samples to controlled UV light (ICH Q1B guidelines) and track degradation via HPLC.
  • Thermal stability : Accelerated studies at 40°C/75% RH over 6 months to identify decomposition pathways (e.g., hydrolysis of the acetamide group).
  • Oxidative stability : Use radical initiators (e.g., AIBN) to simulate autoxidation and monitor peroxide formation .

Advanced: How can QSAR models predict the bioactivity of this compound derivatives?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models require:

  • Descriptor selection : Include electronic (e.g., Hammett σ constants), steric (molar refractivity), and thermodynamic (logP) parameters.
  • Training set : Use analogs with known bioactivity (e.g., PDE5 inhibition data) for multivariate regression.
  • Validation : Apply leave-one-out cross-validation (LOO-CV) and external test sets to ensure predictive robustness.
  • Machine learning : Random Forest or SVM algorithms improve accuracy for non-linear relationships .

Basic: What synthetic routes are available for introducing structural modifications to the acetamide core?

Answer:

  • N-alkylation : React the parent amine with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Acylation : Use activated esters (e.g., NHS esters) or acyl chlorides to modify the acetamide group.
  • Electrophilic substitution : Direct functionalization of the aromatic ring via nitration or halogenation, followed by catalytic reduction or cross-coupling (e.g., Suzuki-Miyaura) .

Advanced: How can researchers validate the regioselectivity of aromatic substitution in this compound derivatives?

Answer:

  • NOESY NMR : Detect spatial proximity between substituents to confirm substitution patterns.
  • X-ray crystallography : Resolve crystal structures to unambiguously assign regiochemistry.
  • Kinetic isotope effects (KIE) : Study deuterated analogs to distinguish between electrophilic vs. nucleophilic mechanisms.
  • Computational transition state modeling : Identify activation barriers for competing pathways (e.g., meta vs. para substitution) .

Basic: What precautions are necessary for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Waste disposal : Neutralize acidic/basic residues before disposal in accordance with local regulations .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic profiling of this compound?

Answer:

  • Tracer studies : Administer ¹³C-labeled compound to track metabolic pathways via LC-MSⁿ.
  • Deuterium exchange : Use ²H-NMR to monitor hydrogen bonding and solvent interactions in pharmacokinetic studies.
  • Stable isotope dilution analysis (SIDA) : Quantify metabolites in biological matrices with high precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.